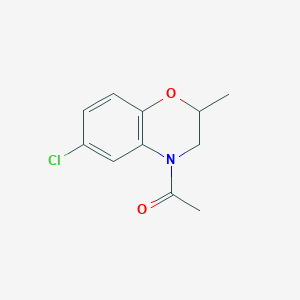![molecular formula C20H20N2O2 B7548912 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one, also known as ESI or Spiro-OMeTAD, is a widely used organic material in the field of photovoltaics and dye-sensitized solar cells. ESI is a small molecule that can be synthesized through a simple and efficient method. It has unique properties that make it an excellent candidate for use in solar cells, such as high charge mobility and good energy level alignment.
作用機序
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one works as a hole transport material in perovskite solar cells by transporting positive charges (holes) from the perovskite layer to the electrode. It also helps to prevent the recombination of charges, which can reduce the efficiency of the solar cell. In dye-sensitized solar cells, this compound works as a sensitizer by absorbing photons and transferring the energy to the dye molecules. This helps to increase the efficiency of the solar cell by improving the absorption of light.
Biochemical and Physiological Effects:
This compound is not commonly used in biochemical or physiological research, as it is primarily used in the field of photovoltaics. However, some studies have shown that this compound has low toxicity and is biocompatible, which makes it a promising candidate for use in bioelectronic devices.
実験室実験の利点と制限
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one has several advantages for use in lab experiments. It is easy to synthesize and purify, which makes it readily available for research. It also has unique properties that make it an excellent candidate for use in solar cells. However, this compound has some limitations, such as its sensitivity to moisture and air, which can affect its performance in solar cells. It also has a relatively low thermal stability, which can limit its use in high-temperature applications.
将来の方向性
There are several future directions for research on 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one. One area of research is to improve the stability and performance of perovskite solar cells using this compound as a hole transport material. Another area of research is to explore the use of this compound in other types of solar cells, such as organic solar cells. Additionally, this compound has potential applications in bioelectronic devices, such as biosensors and neural interfaces, which could be an area of future research. Finally, there is a need for further studies on the toxicity and biocompatibility of this compound to determine its potential for use in biomedical applications.
合成法
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one can be synthesized through a simple and efficient method that involves the reaction of 3,3'-spirobi[indoline] and 4-ethylbenzoyl chloride in the presence of a base. The reaction produces this compound as a yellow powder, which can be purified through recrystallization.
科学的研究の応用
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one is widely used in the field of photovoltaics and dye-sensitized solar cells. It is used as a hole transport material (HTM) in perovskite solar cells, which are a promising alternative to silicon solar cells. This compound has been shown to improve the efficiency and stability of perovskite solar cells. It is also used as a sensitizer in dye-sensitized solar cells, where it helps to improve the absorption of light and increase the efficiency of the solar cell.
特性
IUPAC Name |
1'-(4-ethylbenzoyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-14-7-9-15(10-8-14)18(23)22-12-11-20(13-22)16-5-3-4-6-17(16)21-19(20)24/h3-10H,2,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMJZSTHDBLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC3(C2)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

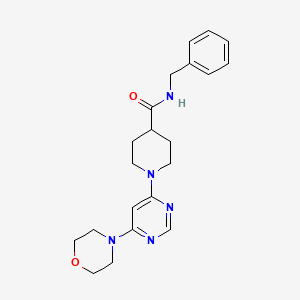

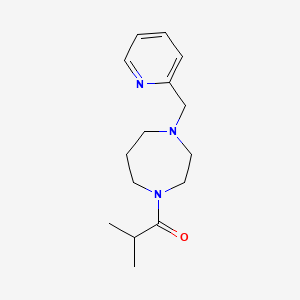
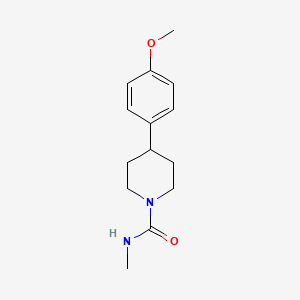
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)


![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)
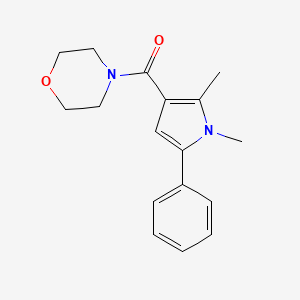
![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)
